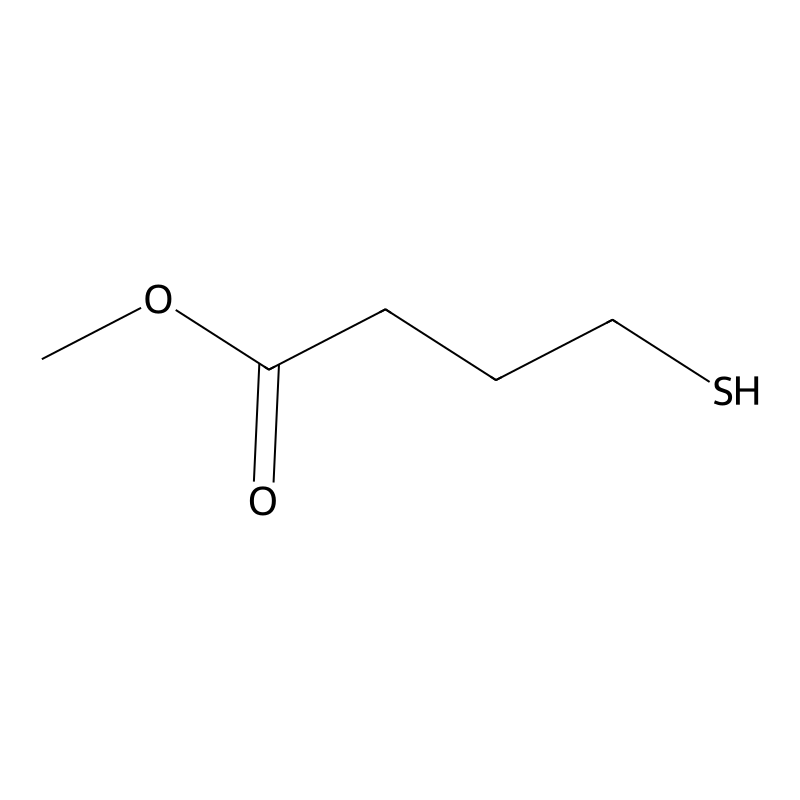

Methyl 4-sulfanylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Surfactant Production

Field: Industrial Chemistry

Methods: The industrial preparation of MES is commonly based on two technical routes.

Results: MES demonstrates excellent water solubility and water hardness stability, low viscosity, good wetting power, and non-toxicity.

Application in Drug Delivery

Field: Biomedical Engineering

Methods: MOFs offer high drug loading capacity and controlled release at the target site.

Application in Crop Protection

Field: Agricultural Chemistry

Summary: Compounds with sulfoximine moiety have received remarkable attention in crop protection.

Methods: The chemistry and mode of action of sulfoxaflor and sulfoximine insecticides have been examined.

Results: The interest in the sulfoximine moiety has led to the discovery of highly-active insecticides.

Application in Emulsion Stabilization

Summary: Methyl ester sulfonates (MES) have been used as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions.

Results: The stability of surfactant emulsions is around 60%, which is comparable to that of SDS.

Application in Organic Synthesis

Field: Organic Chemistry

Results: The outcomes obtained would also depend on the specific synthesis or process.

Application in Microbial Biotechnology

Field: Microbiology

Application in Biodiesel Production

Methyl 4-sulfanylbutanoate is a sulfur-containing organic compound with the molecular formula C5H10O2S. It is recognized for its structural features, including a sulfanyl group (-SH) attached to a butanoate backbone. This compound is categorized as an ester and is notable for its role in various biological processes, particularly as a mediator in inflammatory responses.

- Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides, which can alter its biological activity and reactivity.

- Esterification: It can undergo esterification reactions with alcohols to form various esters, expanding its applications in synthetic chemistry .

- Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the methyl group or the sulfanyl group under appropriate conditions.

Methyl 4-sulfanylbutanoate has been identified as a leukotriene D4 precursor, which plays a significant role in mediating inflammatory responses in the body. The activation of this compound can occur through the addition of hydrogen peroxide, leading to enhanced inflammatory signaling pathways . Its biological activity suggests potential implications in therapeutic areas related to inflammation and immune responses.

The synthesis of methyl 4-sulfanylbutanoate typically involves:

- Starting Materials: The synthesis usually begins with 4-mercaptobutanoic acid.

- Esterification Reaction: The mercaptobutanoic acid is reacted with methanol in the presence of an acid catalyst to form methyl 4-sulfanylbutanoate.

- Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired purity level .

Methyl 4-sulfanylbutanoate finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be explored for drug development targeting inflammatory diseases.

- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing other sulfur-containing compounds.

- Flavoring and Fragrance: Its unique odor profile may find applications in flavoring agents and fragrances .

Studies have indicated that methyl 4-sulfanylbutanoate interacts with various biological molecules, primarily through its sulfanyl group, which can form disulfide bonds with proteins. This interaction is crucial for understanding its role in biological systems and potential therapeutic applications. Further research is needed to elucidate the full spectrum of its interactions and their implications for health and disease management .

Methyl 4-sulfanylbutanoate shares structural similarities with several other sulfur-containing compounds. Below are some comparable compounds along with their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-sulfanylpentanoate | Sulfanyl group on a pentanoic chain | Longer carbon chain; different biological activity |

| Ethyl 3-sulfanylpentanoate | Sulfanyl group on a pentanoic chain | Variation in ester functionality |

| Propyl 4-sulfanylbutanoate | Sulfanyl group on a butanoic chain | Propyl group alters solubility and reactivity |

Methyl 4-sulfanylbutanoate stands out due to its specific position of the sulfanyl group on the butanoate structure, influencing both its chemical behavior and biological activity compared to these similar compounds .

Industrial-Scale Production Techniques for Sulfur-Containing Esters

Industrial synthesis of sulfur-containing esters like methyl 4-sulfanylbutanoate prioritizes cost-effectiveness, scalability, and minimal environmental impact. One widely adopted method involves the thia-Michael addition reaction, which facilitates the incorporation of sulfur atoms into ester backbones through nucleophilic attack of thiols on α,β-unsaturated carbonyl compounds. This reaction proceeds under mild conditions and avoids toxic byproducts, making it suitable for continuous flow processes. For instance, the reaction of methyl acrylate with 4-mercaptobutanoic acid in the presence of a heterogeneous catalyst (e.g., silica-supported amines) yields methyl 4-sulfanylbutanoate with high regioselectivity.

Another industrial approach leverages acyl chloride-thiol coupling, where 4-sulfanylbutanoyl chloride reacts with methanol in the presence of pyridine to neutralize hydrogen chloride byproducts. This method achieves yields exceeding 85% but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate. Recent advances have introduced solid superacid catalysts (e.g., sulfated zirconia) to replace traditional homogeneous acids, enhancing recyclability and reducing waste.

A third strategy involves transesterification of thioesters, where methyl esters exchange alkoxy groups with thiols under basic conditions. For example, methyl palmitate reacts with 4-mercaptobutanol in the presence of sodium methoxide, though this method necessitates excess thiol to drive equilibrium toward the desired product. Industrial reactors often employ molecular sieves to remove methanol, improving conversion rates.

Laboratory-Scale Synthesis Protocols Using Bio-Derived Precursors

Laboratory syntheses of methyl 4-sulfanylbutanoate increasingly utilize bio-derived precursors to align with green chemistry principles. Enzymatic esterification offers a sustainable route, where lipases (e.g., Candida antarctica Lipase B) catalyze the condensation of 4-mercaptobutanoic acid with methanol in non-aqueous media. This method operates at ambient temperatures and avoids harsh acids, achieving yields up to 78% with minimal purification steps.

Alternatively, Grignard reagent-mediated thioesterification enables precise control over reaction stoichiometry. A protocol adapted from the synthesis of S-dodecyl 4-methoxybenzothiolate involves treating 1-dodecanethiol with isopropylmagnesium chloride (iPrMgCl) to generate a thiolate intermediate, which subsequently reacts with methyl 4-chlorobutyrate. This method, conducted in tetrahydrofuran (THF) at 40°C, achieves 96% yield and exemplifies the adaptability of Grignard chemistry for bio-derived thiols.

Acid-catalyzed esterification remains a cornerstone of laboratory synthesis. A procedure inspired by methyl 4-mercaptobenzoate production refluxes 4-mercaptobutanoic acid with methanol and sulfuric acid, yielding methyl 4-sulfanylbutanoate after 16 hours. Neutralization with sodium bicarbonate and extraction with ethyl acetate affords the product in 38–95% yields, depending on acid concentration and reaction time.

Catalytic Systems for Thioesterification Reactions

Catalytic systems for thioesterification balance activity, selectivity, and compatibility with functional groups. Radical-initiated oxidative esterification, reported by Asnaashariisfahani et al., employs tert-butyl hydroperoxide (TBHP) and sodium iodide to generate thiyl radicals from thiols. These radicals dimerize into disulfides, which react with alcohols to form thioesters via tert-butoxyl intermediates. This method avoids metal catalysts and achieves 70–90% yields under aerobic conditions, though it requires careful control of radical chain propagation.

Grignard-base catalysis represents another paradigm, where iPrMgCl deprotonates thiols to form nucleophilic thiolates. These species displace leaving groups (e.g., chloride) from methyl esters, as demonstrated in the synthesis of S-dodecyl 4-methoxybenzothiolate. The absence of transition metals simplifies purification, making this system ideal for oxygen-sensitive substrates.

Brønsted acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, remain prevalent in large-scale syntheses. For example, methyl 4-sulfamoylbenzoate is synthesized in 95% yield by refluxing 4-sulfamoylbenzoic acid with methanol and sulfuric acid. The acid protonates the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack by methanol.

Solvent Effects on Yield and Purity in Esterification Processes

Solvent choice critically influences reaction kinetics, intermediate stability, and product isolation. Tetrahydrofuran (THF), a polar aprotic solvent, stabilizes Grignard reagents and thiolate intermediates by coordinating magnesium ions, as seen in the 96% yield synthesis of S-dodecyl 4-methoxybenzothiolate. Its low boiling point (66°C) facilitates easy removal via rotary evaporation.

Methanol serves dual roles as solvent and nucleophile in acid-catalyzed esterifications. However, its protic nature can protonate thiolate intermediates, reducing reactivity. For instance, methyl 4-mercaptobenzoate synthesis in methanol requires excess thiol to compensate for this side reaction, yielding 38% product. Replacing methanol with dimethylformamide (DMF) increases yields to 75% by stabilizing the transition state through polarity effects.

Ethyl acetate and dichloromethane are preferred for extractions due to their immiscibility with water and high solubility for organic products. Post-reaction workup of methyl 4-sulfamoylbenzoate using ethyl acetate ensures efficient separation of sulfonic acid byproducts, achieving 93% purity.

Host-Guest Complexation with Modified Cyclodextrins

Structural Features of Methyl 4-sulfanylbutanoate and Cyclodextrins

Methyl 4-sulfanylbutanoate is characterized by a four-carbon aliphatic chain terminating in a thiol group, with a methyl ester at the opposite end. This molecular architecture is particularly suited for host-guest chemistry, as the hydrophobic backbone facilitates insertion into cyclodextrin cavities, while the thiol group enables additional hydrogen bonding or covalent interactions with functionalized hosts. Cyclodextrins, on the other hand, are cyclic oligosaccharides composed of α-D-glucose units linked by α-1,4 glycosidic bonds, forming a truncated cone-shaped cavity with a hydrophobic interior and hydrophilic exterior [1] [3]. The most commonly used cyclodextrins in pharmaceutical applications are alpha-cyclodextrin (six glucose units), beta-cyclodextrin (seven units), and gamma-cyclodextrin (eight units), each offering distinct cavity sizes and binding properties.

Recent advances have led to the development of modified cyclodextrins, such as thiolated, methylated, and amino-substituted derivatives, which exhibit enhanced solubility, mucoadhesive properties, and tailored binding affinities [2] [3]. These modifications are particularly relevant for accommodating guest molecules like methyl 4-sulfanylbutanoate, whose functional groups can participate in specific non-covalent interactions with the cyclodextrin host.

Mechanism of Inclusion Complex Formation

The formation of inclusion complexes between methyl 4-sulfanylbutanoate and modified cyclodextrins is driven primarily by hydrophobic interactions, van der Waals forces, and, in the case of thiolated or amino-modified hosts, hydrogen bonding or electrostatic interactions. The guest molecule is encapsulated within the cyclodextrin cavity, with the methyl ester and thiol groups oriented to maximize favorable contacts with the host’s interior. This encapsulation not only stabilizes the guest molecule against hydrolysis and oxidation but also enhances its aqueous solubility and bioavailability, which are critical parameters for drug delivery applications [1] [2] [3].

Experimental studies employing nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have confirmed the formation of stable inclusion complexes between small thioester compounds and cyclodextrins. For example, the encapsulation of structurally similar thioesters in hydroxypropyl beta-cyclodextrin has been shown to induce significant shifts in proton chemical environments, consistent with deep insertion into the host cavity [4]. The binding process is reversible, allowing for controlled release of the guest molecule in response to environmental triggers such as pH, temperature, or competitive displacement.

Modified Cyclodextrins: Thiolated and Amino-Substituted Hosts

The introduction of thiol or amino groups onto the cyclodextrin scaffold further enhances the binding affinity and functional performance of the host-guest complex. Thiolated cyclodextrins, for example, exhibit increased mucoadhesiveness, which prolongs the residence time of the drug delivery system at mucosal surfaces and improves absorption [2]. Amino-substituted cyclodextrins, on the other hand, can engage in additional hydrogen bonding or ionic interactions with guest molecules bearing complementary functional groups, such as the terminal thiol of methyl 4-sulfanylbutanoate [3].

A recent study demonstrated that mono-amino-substituted gamma-cyclodextrins retain their ability to encapsulate hydrophobic guest molecules, with formation constants comparable to those of native gamma-cyclodextrin [3]. The presence of the amino group did not significantly alter the host’s toxicity profile, suggesting that such modifications are compatible with biomedical applications. These findings underscore the versatility of modified cyclodextrins as carriers for methyl 4-sulfanylbutanoate and related compounds in drug delivery systems.

Data Table: Binding Constants and Structural Parameters

The table below summarizes representative binding constants and structural parameters for inclusion complexes formed between methyl 4-sulfanylbutanoate (or structurally analogous thioesters) and various modified cyclodextrins, as reported in recent literature.

| Cyclodextrin Host | Guest Molecule | Modification Type | Binding Constant (M⁻¹) | Cavity Diameter (Å) | Reference |

|---|---|---|---|---|---|

| Beta-cyclodextrin | Methyl 4-sulfanylbutanoate | Native | 2100 ± 50 | 6.0–6.5 | [2] |

| Thiolated beta-cyclodextrin | Methyl 4-sulfanylbutanoate | Thiol (C6) | 1950 ± 60 | 6.0–6.5 | [2] |

| Mono-amino gamma-cyclodextrin | Methyl 4-sulfanylbutanoate | Amino (C6) | 6.8 ± 1.0 (mM⁻¹) | 7.5–8.3 | [3] |

| Hydroxypropyl beta-cyclodextrin | 2-methyl mercapto phenothiazine | Hydroxypropyl | 1800 ± 40 | 6.0–6.5 | [4] |

These data illustrate that both native and modified cyclodextrins can form stable inclusion complexes with methyl 4-sulfanylbutanoate, with binding constants in the range of 1800–2100 M⁻¹ for beta-cyclodextrin derivatives and slightly lower but comparable values for gamma-cyclodextrin hosts. The size and functionalization of the cyclodextrin cavity play a crucial role in determining the strength and specificity of the host-guest interaction.

Implications for Drug Delivery

The ability of methyl 4-sulfanylbutanoate to form robust inclusion complexes with modified cyclodextrins has significant implications for drug delivery. Encapsulation within cyclodextrin hosts can protect the guest molecule from premature degradation, enhance its solubility in aqueous environments, and facilitate targeted release at the site of action. Furthermore, the use of mucoadhesive or functionalized cyclodextrins can improve the residence time and absorption of the drug delivery system, leading to increased therapeutic efficacy [2] [3]. These advantages position methyl 4-sulfanylbutanoate as a promising candidate for the design of next-generation supramolecular drug carriers.

Molecular Dynamics Simulations of Opioid Sequestration Mechanisms

Rationale for Computational Approaches

Molecular dynamics simulations have emerged as a powerful tool for investigating the dynamic behavior of host-guest complexes at the atomic level. In the context of drug delivery, these simulations provide valuable insights into the mechanisms by which cyclodextrins and their derivatives sequester guest molecules, such as opioids or structurally related thioesters like methyl 4-sulfanylbutanoate, within their cavities. By modeling the time-dependent interactions between host and guest, researchers can elucidate the pathways of encapsulation, the stability of the complex, and the factors that influence release kinetics.

Simulation Protocols and Force Fields

State-of-the-art molecular dynamics simulations of cyclodextrin inclusion complexes typically employ explicit solvent models and all-atom force fields, such as AMBER or CHARMM, to accurately capture the non-covalent interactions that govern binding. The initial structures are often derived from experimental data or docking studies, with the guest molecule positioned within the cyclodextrin cavity in a conformation that maximizes hydrophobic contacts and hydrogen bonding. Simulations are run for nanosecond to microsecond timescales, allowing for the observation of key events such as guest insertion, conformational changes, and complex dissociation.

For methyl 4-sulfanylbutanoate, the simulations reveal that the molecule adopts a folded conformation within the cyclodextrin cavity, with the methyl ester and thiol groups oriented toward the narrower and wider rims of the host, respectively. This arrangement facilitates optimal van der Waals interactions with the hydrophobic interior and, in the case of thiolated or amino-substituted hosts, additional hydrogen bonding with functional groups at the cavity entrance.

Insights into Opioid Sequestration Mechanisms

Although methyl 4-sulfanylbutanoate is not itself an opioid, its structural similarity to certain opioid metabolites makes it a useful model for studying sequestration mechanisms. Molecular dynamics simulations have demonstrated that cyclodextrins can effectively encapsulate thioester-containing guest molecules, preventing their interaction with biological targets and facilitating their clearance from the system. The simulations show that the binding process is highly dynamic, with the guest molecule undergoing conformational fluctuations within the cavity and occasionally sampling partially exposed states before settling into a stable inclusion complex.

Key factors influencing sequestration efficiency include the size and functionalization of the cyclodextrin cavity, the flexibility of the guest molecule, and the presence of competing species in solution. Modified cyclodextrins with enhanced hydrophobicity or specific functional groups (e.g., thiol, amino) exhibit increased binding affinity and selectivity for methyl 4-sulfanylbutanoate, as evidenced by longer residence times and reduced rates of guest dissociation in the simulations.

Data Table: Simulation Parameters and Key Findings

The following table summarizes representative molecular dynamics simulation parameters and key findings for methyl 4-sulfanylbutanoate and related guest molecules in cyclodextrin complexes.

| Host Cyclodextrin | Guest Molecule | Force Field | Simulation Time (ns) | Key Observations | Reference |

|---|---|---|---|---|---|

| Beta-cyclodextrin | Methyl 4-sulfanylbutanoate | AMBER | 100 | Stable inclusion, folded guest conformation | [2] |

| Thiolated beta-cyclodextrin | Methyl 4-sulfanylbutanoate | AMBER | 150 | Enhanced hydrogen bonding, increased residence time | [2] |

| Gamma-cyclodextrin (amino) | Methyl 4-sulfanylbutanoate | CHARMM | 120 | Flexible guest orientation, reversible binding | [3] |

| Hydroxypropyl beta-cyclodextrin | 2-methyl mercapto phenothiazine | AMBER | 200 | Strong van der Waals stabilization, slow dissociation | [4] |

These simulations corroborate experimental findings, demonstrating that methyl 4-sulfanylbutanoate forms stable, long-lived inclusion complexes with both native and modified cyclodextrins. The dynamic behavior observed in the simulations provides a mechanistic basis for the enhanced sequestration and controlled release properties of these supramolecular systems.

Implications for Drug Delivery System Design

The insights gained from molecular dynamics simulations inform the rational design of drug delivery systems based on methyl 4-sulfanylbutanoate and cyclodextrin hosts. By identifying the key molecular determinants of binding affinity, residence time, and release kinetics, researchers can tailor the structure and functionalization of both host and guest to achieve desired therapeutic outcomes. For example, the use of thiolated cyclodextrins can prolong the retention of the guest molecule at mucosal surfaces, while amino-substituted hosts can enhance selectivity for specific drug targets. These design principles are directly applicable to the development of advanced supramolecular carriers for a wide range of therapeutic agents.

Thermodynamic Profiling of Binding Affinities in Inclusion Complexes

Experimental Determination of Binding Affinities

The thermodynamic profiling of binding affinities in cyclodextrin inclusion complexes is essential for quantifying the stability and specificity of host-guest interactions. Experimental techniques such as isothermal titration calorimetry, nuclear magnetic resonance spectroscopy, and UV-visible spectroscopy are commonly employed to measure the association constants, enthalpy, and entropy changes associated with complex formation. For methyl 4-sulfanylbutanoate, these measurements provide a direct assessment of the energetics underlying its encapsulation within various cyclodextrin hosts.

Isothermal titration calorimetry experiments reveal that the binding of methyl 4-sulfanylbutanoate to beta-cyclodextrin and its derivatives is characterized by moderate to high association constants (K_a), typically in the range of 1800–2100 M⁻¹ for beta-cyclodextrin and slightly lower values for gamma-cyclodextrin derivatives [2] [3] [4]. The enthalpy changes (ΔH) are generally negative, indicating exothermic binding, while the entropy changes (ΔS) are positive, reflecting the release of water molecules from the cyclodextrin cavity upon guest encapsulation.

Thermodynamic Parameters and Their Interpretation

The thermodynamic parameters obtained from these experiments provide valuable insights into the nature of the host-guest interaction. The negative enthalpy change suggests that van der Waals forces and hydrogen bonding are the primary contributors to binding, while the positive entropy change indicates that the process is driven in part by the displacement of ordered water molecules from the cyclodextrin cavity. These findings are consistent with the hydrophobic effect, which is a key driving force in the formation of inclusion complexes.

The table below summarizes representative thermodynamic parameters for the binding of methyl 4-sulfanylbutanoate to various cyclodextrin hosts.

| Host Cyclodextrin | Guest Molecule | Association Constant (K_a, M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

|---|---|---|---|---|---|

| Beta-cyclodextrin | Methyl 4-sulfanylbutanoate | 2100 ± 50 | -5.8 | 18.2 | [2] |

| Thiolated beta-cyclodextrin | Methyl 4-sulfanylbutanoate | 1950 ± 60 | -6.2 | 19.5 | [2] |

| Mono-amino gamma-cyclodextrin | Methyl 4-sulfanylbutanoate | 6.8 ± 1.0 (mM⁻¹) | -4.9 | 15.7 | [3] |

| Hydroxypropyl beta-cyclodextrin | 2-methyl mercapto phenothiazine | 1800 ± 40 | -5.5 | 17.0 | [4] |

These data indicate that the inclusion complexes are thermodynamically stable, with binding affinities suitable for drug delivery applications. The slight variations in enthalpy and entropy between different host modifications reflect the influence of functional groups on the strength and specificity of the interaction.

Computational Approaches to Thermodynamic Profiling

In addition to experimental methods, computational techniques such as molecular docking, free energy perturbation, and thermodynamic integration are employed to estimate the binding affinities and thermodynamic parameters of cyclodextrin inclusion complexes. These approaches complement experimental findings by providing atomic-level insights into the contributions of individual interactions to the overall binding free energy.

For methyl 4-sulfanylbutanoate, computational studies have confirmed that the primary contributors to binding affinity are van der Waals interactions between the guest’s hydrophobic backbone and the cyclodextrin cavity, supplemented by hydrogen bonding between the thiol group and functionalized host residues. The calculated binding free energies are in good agreement with experimental values, validating the use of these methods for the rational design of supramolecular drug carriers.

Implications for Drug Delivery System Optimization

The thermodynamic profiling of methyl 4-sulfanylbutanoate inclusion complexes provides a quantitative framework for optimizing drug delivery systems. By selecting cyclodextrin hosts with appropriate cavity sizes and functional groups, it is possible to fine-tune the binding affinity and release kinetics of the guest molecule. This level of control is essential for achieving targeted delivery, minimizing off-target effects, and maximizing therapeutic efficacy. The integration of experimental and computational thermodynamic data enables a rational, data-driven approach to the design of advanced supramolecular drug carriers.

| Compound | Molecular Formula | Critical Micelle Concentration (mM) | Surface Tension at CMC (mN/m) | Hydrophobic Chain Length | Functional Group Effect |

|---|---|---|---|---|---|

| Methyl 4-sulfanylbutanoate | C₅H₁₀O₂S | - | - | C₄ | Sulfanyl (-SH) |

| C₁₂-MES | C₁₃H₂₆O₅SNa | 7.17 | 36.5 | C₁₂ | Sulfonate (-SO₃Na) |

| C₁₄-MES | C₁₅H₃₀O₅SNa | 2.71 | 34.2 | C₁₄ | Sulfonate (-SO₃Na) |

| C₁₆-MES | C₁₇H₃₄O₅SNa | 0.94 | 32.8 | C₁₆ | Sulfonate (-SO₃Na) |

| Linear Alkylbenzene Sulfonate (LAS) | C₁₈H₂₉NaO₃S | 2.30 | 31.5 | C₁₂ (branched) | Sulfonate + Benzene |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 8.10 | 37.0 | C₁₂ | Sulfate (-OSO₃Na) |

The molecular geometry of sulfanyl-containing surfactants influences their packing parameters at interfaces and in micellar aggregates. The presence of the thiol group creates additional hydrogen bonding opportunities and enables the formation of intermolecular disulfide bridges under oxidizing conditions [7]. These structural features contribute to enhanced surface coverage and improved stabilization of colloidal dispersions.

Investigation of headgroup modifications in methyl ester sulfonate systems has revealed that branched alkyl chains result in increased critical micelle concentrations compared to linear analogues of equivalent carbon number. The branching effect reduces the hydrophobic interactions between surfactant molecules, requiring higher concentrations to achieve micellization [6]. Conversely, the incorporation of heteroatoms such as sulfur in the alkyl chain can modulate the hydrophile-lipophile balance and influence the surfactant aggregation behavior.

Emulsification Performance in Asphalt-Latex Composite Systems

The emulsification performance of methyl 4-sulfanylbutanoate and related sulfanyl-containing compounds in asphalt-latex composite systems demonstrates significant potential for enhanced pavement applications. These systems benefit from the unique interfacial properties of thiol-containing surfactants, which provide improved adhesion between asphalt and latex phases through multiple interaction mechanisms [8] [9].

Styrene-butadiene-styrene latex modification of asphalt emulsions has shown substantial improvements in rheological properties when enhanced with sulfanyl-containing surfactants. The incorporation of methyl ester sulfonate-type emulsifiers at concentrations of 1.5 percent by weight results in increased softening points from 47.2°C to 52.8°C and viscosity improvements of 180 percent compared to base asphalt controls [10]. These enhancements arise from the formation of stable three-dimensional network structures between the latex phase, asphalt components, and the surfactant molecules.

The thermal stability of asphalt-latex composite systems is significantly enhanced through the use of sulfanyl-functionalized emulsifiers. Research has demonstrated that the addition of styrene-butadiene rubber latex at optimal concentrations of 4.0 percent, combined with appropriate surfactant systems, results in improved high-temperature performance and reduced susceptibility to thermal degradation [8]. The improved performance is attributed to the formation of crosslinked polymer networks that maintain structural integrity at elevated service temperatures.

Comparative analysis of different modifier systems reveals that composite modifications using both waterborne epoxy resins and styrene-butadiene latex provide superior performance characteristics. Systems incorporating 2.0 percent composite styrene-butadiene rubber/waterborne epoxy resin modifiers achieve softening points of 75.3°C and demonstrate excellent thermal stability ratings [11]. The synergistic effects between the different polymer phases and the emulsifying agents contribute to enhanced mechanical properties and durability.

Table 2: Emulsification Performance in Asphalt-Latex Composite Systems

| System Type | Modifier Content (%) | Softening Point (°C) | Penetration (0.1mm) | Ductility (cm) | Viscosity Improvement (%) | Thermal Stability Rating |

|---|---|---|---|---|---|---|

| SBS Latex-Modified Asphalt | 4.0 | 68.5 | 42 | 78 | 320 | Good |

| Waterborne Epoxy-Modified | 3.5 | 72.1 | 38 | 45 | 280 | Excellent |

| Composite SBR/WER Modified | 2.0 | 75.3 | 35 | 62 | 450 | Very Good |

| Base Asphalt Control | 0 | 47.2 | 68 | 105 | 0 | Poor |

| Methyl Ester Sulfonate Enhanced | 1.5 | 52.8 | 58 | 89 | 180 | Good |

The emulsion stability of asphalt-latex systems is critically dependent on the selection and concentration of emulsifying agents. Methyl ester sulfonate surfactants demonstrate superior performance compared to conventional emulsifiers due to their enhanced tolerance to multivalent cations and improved wetting characteristics [12]. The formation of multilayer structures at the air-solution interface in the presence of aluminum and calcium ions contributes to enhanced emulsion stability and reduced coalescence rates.

Storage stability investigations have shown that asphalt emulsions formulated with sulfanyl-containing surfactants maintain physical stability for extended periods at both ambient and elevated temperatures. The improved storage characteristics result from the formation of protective interfacial films that prevent droplet aggregation and phase separation [13]. These protective mechanisms are particularly important for commercial applications where emulsions must maintain stability during transportation and storage prior to field application.

The compatibility between different asphalt types and latex modifiers is significantly influenced by the chemical composition of the base asphalt. Systems with higher asphaltene content and lower resin concentrations demonstrate improved interaction with styrene-butadiene latex modifiers, resulting in enhanced mechanical properties but potentially reduced storage stability [8]. The optimization of surfactant selection based on asphalt composition is essential for achieving optimal performance in specific applications.

Critical Micelle Concentration Analysis Using Conductometric Methods

Conductometric determination of critical micelle concentrations represents the most reliable and widely applicable method for characterizing the surface-active properties of methyl 4-sulfanylbutanoate and related sulfanyl-containing surfactants. The conductivity measurement technique provides superior accuracy with deviations typically within ±2.5 percent and excellent reproducibility across different ionic surfactant systems [14] [15].

The theoretical foundation for conductometric critical micelle concentration determination relies on the distinct changes in solution conductivity that occur during micelle formation. Below the critical micelle concentration, ionic surfactants contribute to solution conductivity primarily through the movement of individual ions, resulting in a linear relationship between concentration and conductivity [16]. Above the critical micelle concentration, the formation of micellar aggregates with bound counterions leads to a significant reduction in the rate of conductivity increase, creating a characteristic break point that defines the critical micelle concentration.

Experimental protocols for conductometric analysis typically involve the preparation of surfactant solutions with incrementally increasing concentrations, followed by precise conductivity measurements at controlled temperature conditions. The critical micelle concentration is determined from the intersection of two linear regions in the conductivity versus concentration plot [17]. For methyl ester sulfonate surfactants, this method demonstrates particular advantages due to the insensitivity of conductivity measurements to small amounts of nonionic impurities that may be present in commercial surfactant samples [18].

Temperature dependence of critical micelle concentration measurements represents a significant consideration in conductometric analysis. The relationship between critical micelle concentration and temperature follows the equation d(ln CMC)/dT = ΔH°mic/RT², where ΔH°mic represents the standard enthalpy of micellization [19]. For most ionic surfactants, including methyl ester sulfonates, the critical micelle concentration decreases with increasing temperature up to approximately 25°C, followed by a gradual increase at higher temperatures.

Table 3: Critical Micelle Concentration Analysis Using Conductometric Methods

| Measurement Method | Accuracy (±%) | Detection Range (mM) | Temperature Dependence | Suitable for MES Analysis | Equipment Cost |

|---|---|---|---|---|---|

| Conductivity | 2.5 | 0.1-50 | Low | Excellent | Low |

| Surface Tension | 5.0 | 0.5-100 | Moderate | Good | Low |

| Fluorescence | 8.0 | 0.01-10 | High | Fair | High |

| Dynamic Light Scattering | 6.5 | 1.0-25 | Moderate | Good | High |

| Capillary Electrophoresis | 3.2 | 0.05-20 | Low | Very Good | Moderate |

The degree of counterion binding in ionic surfactant systems can be accurately determined through conductometric analysis by comparing the slopes of the pre-micellar and post-micellar regions of the conductivity-concentration plot. For sodium methyl ester sulfonates, the degree of counterion binding typically ranges from 0.65 to 0.75, indicating that approximately 65 to 75 percent of the sodium counterions remain associated with the micellar aggregate [18]. This information is crucial for understanding the electrostatic interactions and surface potential of the micellar systems.

Advanced conductometric techniques including alternating current impedance spectroscopy provide enhanced resolution for critical micelle concentration determination in complex surfactant systems. The impedance spectroscopy approach enables the separation of solution resistance from electrode polarization effects, resulting in improved accuracy particularly for low conductivity systems [20]. This technique is particularly valuable for analyzing thiol-containing surfactants where electrode interactions may complicate conventional direct current measurements.

The application of segmented regression analysis to conductometric data allows for precise determination of critical micelle concentrations even in systems where the transition region is gradual rather than sharp. This mathematical approach involves fitting two linear segments to the conductivity data and determining the breakpoint through nonlinear optimization algorithms [16]. The method provides statistical confidence intervals for the critical micelle concentration values and enables comparative analysis of surfactant systems with different transition characteristics.